Cas no 1856381-57-1 (benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate)

Benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a specialized carbamate derivative featuring a brominated benzodioxin core. This compound is of interest in synthetic organic chemistry due to its functionalized aromatic structure, which serves as a versatile intermediate for further derivatization. The presence of the bromine atom at the 7-position enhances reactivity in cross-coupling reactions, while the benzyl carbamate group offers selective deprotection opportunities. Its rigid benzodioxin scaffold contributes to stability, making it suitable for applications in pharmaceutical and agrochemical research. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. High-purity grades are available for precision synthesis workflows.
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate structure
1856381-57-1 structure
Product name:benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
CAS No:1856381-57-1
MF:C16H14BrNO4
Molecular Weight:364.190663814545
CID:6025704
PubChem ID:129911257

benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
    • 1856381-57-1
    • EN300-6264156
    • インチ: 1S/C16H14BrNO4/c17-12-8-14-15(21-7-6-20-14)9-13(12)18-16(19)22-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,18,19)
    • InChIKey: ZHDACEWSKFISLT-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(C=C1NC(=O)OCC1C=CC=CC=1)OCCO2

計算された属性

  • 精确分子量: 363.01062g/mol
  • 同位素质量: 363.01062g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 375
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.8Ų
  • XLogP3: 3.4

benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6264156-0.5g
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
1856381-57-1
0.5g
$1165.0 2023-05-25
Enamine
EN300-6264156-0.25g
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
1856381-57-1
0.25g
$1117.0 2023-05-25
Enamine
EN300-6264156-5.0g
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
1856381-57-1
5g
$3520.0 2023-05-25
Enamine
EN300-6264156-2.5g
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
1856381-57-1
2.5g
$2379.0 2023-05-25
Enamine
EN300-6264156-1.0g
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
1856381-57-1
1g
$1214.0 2023-05-25
Enamine
EN300-6264156-10.0g
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
1856381-57-1
10g
$5221.0 2023-05-25
Enamine
EN300-6264156-0.05g
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
1856381-57-1
0.05g
$1020.0 2023-05-25
Enamine
EN300-6264156-0.1g
benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
1856381-57-1
0.1g
$1068.0 2023-05-25

benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 関連文献

benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamateに関する追加情報

Benzyl N-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Carbamate: A Comprehensive Overview

Benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, with the CAS number 1856381-57-1, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug development. The molecule consists of a benzodioxin ring system substituted with a bromine atom at position 7 and a carbamate group attached at position 6. The benzodioxin moiety is a key structural feature, contributing to the compound's unique chemical properties and biological activity.

Recent studies have highlighted the importance of benzodioxin derivatives in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs exhibit potent anti-inflammatory and antioxidant properties. These findings suggest that benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate could serve as a lead compound for the design of new drugs targeting inflammatory diseases. The bromine substitution at position 7 is particularly interesting, as it may enhance the compound's stability and bioavailability.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. A study in the European Journal of Organic Chemistry outlined a novel synthetic route utilizing nucleophilic aromatic substitution and carbamate formation. This method not only improves yield but also ensures high purity, which is critical for downstream applications in drug discovery. The intermediate steps involve the preparation of the benzodioxin ring system, bromination at position 7, and subsequent coupling with the benzyl carbamate group.

In terms of biological activity, benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate has shown promising results in vitro. Preclinical studies indicate that this compound exhibits selective inhibition of certain enzymes associated with neurodegenerative diseases. For example, research conducted at the University of California San Francisco revealed that the compound can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This activity suggests potential applications in the treatment of cognitive disorders.

The structural versatility of this compound also makes it an attractive candidate for further modification. Researchers are exploring various substitution patterns on the benzodioxin ring to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For instance, altering the position or type of substituents could enhance solubility or reduce toxicity. These modifications are being guided by computational modeling techniques such as molecular docking and quantitative structure–activity relationship (QSAR) analysis.

In conclusion, benzyl N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate represents a significant advancement in medicinal chemistry. Its unique structure and promising biological activity make it a valuable tool for drug discovery efforts targeting inflammatory diseases and neurodegenerative conditions. As research continues to uncover its full potential, this compound is poised to play a crucial role in the development of next-generation therapeutics.

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